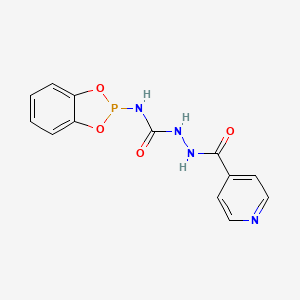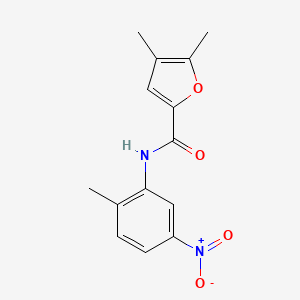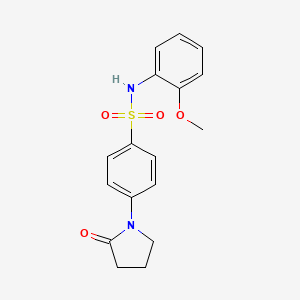![molecular formula C14H13Cl2N3S B5855175 N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea, also known as DPTU, is a synthetic compound that has been widely used in scientific research due to its unique properties. DPTU is a thiourea derivative that is capable of inhibiting the activity of certain enzymes, making it a valuable tool in biochemical and physiological studies. In
作用机制
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea works by inhibiting the activity of thioredoxin reductase, which is an essential enzyme involved in the regulation of cellular redox balance. Thioredoxin reductase plays a critical role in maintaining the cellular redox environment by reducing oxidized thioredoxin. By inhibiting this enzyme, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea disrupts the cellular redox balance, leading to cellular dysfunction and death.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea can induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has several advantages for use in lab experiments. It is a potent and selective inhibitor of thioredoxin reductase, making it a valuable tool for studying the role of this enzyme in disease. Additionally, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is stable and can be easily synthesized, making it readily available for use in experiments. However, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea does have some limitations. It can be toxic to cells at high concentrations, making it important to carefully control the dosage used in experiments. Additionally, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea may have off-target effects on other enzymes, which can complicate data interpretation.
未来方向
For the use of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea in scientific research include the development of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea-based therapies for cancer and inflammatory diseases, the use of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea as a tool for studying the role of thioredoxin reductase in disease, and the development of more potent and selective inhibitors of thioredoxin reductase.
合成方法
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea can be synthesized through a multi-step process involving the reaction between 2,4-dichlorophenyl isothiocyanate and 2-aminopyridine. The resulting product is then subjected to a series of purification steps to obtain pure N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea. The synthesis of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is a well-established method and has been extensively documented in the scientific literature.
科学研究应用
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has been used in various scientific research studies due to its unique properties. One of the primary applications of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is in the study of enzyme inhibition. N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is a potent inhibitor of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting this enzyme, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea can disrupt cellular processes and provide insights into the role of thioredoxin reductase in disease.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-pyridin-2-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3S/c15-10-4-5-13(12(16)9-10)19-14(20)18-8-6-11-3-1-2-7-17-11/h1-5,7,9H,6,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZVYFQUUBGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)




![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)


